PROTAC Conversion Enhances Antiproliferative Potency Relative to Parent Inhibitor
Conversion of the FLT3 inhibitor quizartinib into a PROTAC (synthesized using Desmorpholinyl Quizartinib-PEG2-COOH as a key intermediate) yields a compound that inhibits cell growth more potently than the quizartinib warhead alone [1]. In cellular assays, the PROTAC degrader demonstrated enhanced antiproliferative activity compared to the parent inhibitor, despite a slight reduction in its direct kinase inhibitory activity [1]. This indicates a gain-of-function through protein degradation rather than simple kinase inhibition.
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | PROTAC FLT-3 degrader 1 (synthesized from Desmorpholinyl Quizartinib-PEG2-COOH) exhibits enhanced antiproliferative activity. |
| Comparator Or Baseline | Quizartinib (parent inhibitor) exhibits less antiproliferative activity at comparable concentrations. |
| Quantified Difference | Not specified in available abstract; described as 'more potently'. |
| Conditions | Cell-based antiproliferation assays in FLT3-ITD mutant AML models. |
Why This Matters
This evidence demonstrates that the PROTAC approach, enabled by the specific linker-ligand conjugate, yields a functionally superior molecule for suppressing FLT3-ITD-driven cell growth, a key endpoint for AML therapeutics.
- [1] Burslem, G. M., et al. (2018). Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion. Journal of the American Chemical Society, 140(48), 16428-16432. View Source
